(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1344948-04-4
VCID: VC2851274
InChI: InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1
SMILES: CC(C1=C(C(=CC=C1)Cl)F)O
Molecular Formula: C8H8ClFO
Molecular Weight: 174.6 g/mol

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol

CAS No.: 1344948-04-4

Cat. No.: VC2851274

Molecular Formula: C8H8ClFO

Molecular Weight: 174.6 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol - 1344948-04-4

Specification

CAS No. 1344948-04-4
Molecular Formula C8H8ClFO
Molecular Weight 174.6 g/mol
IUPAC Name (1S)-1-(3-chloro-2-fluorophenyl)ethanol
Standard InChI InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1
Standard InChI Key QTHNHXVMPXXQSP-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=C(C(=CC=C1)Cl)F)O
SMILES CC(C1=C(C(=CC=C1)Cl)F)O
Canonical SMILES CC(C1=C(C(=CC=C1)Cl)F)O

Introduction

Structural Characteristics and Identification

Molecular Identity and Structure

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol is a chiral organic compound with a molecular formula of C8H8ClFO and a molecular weight of 174.60 g/mol . The compound features a phenyl ring substituted with chlorine at the 3-position and fluorine at the 2-position, with a secondary alcohol functionality attached to the 1-position. The stereocenter at the carbon bearing the hydroxyl group is designated as S configuration, which distinguishes it from its R enantiomer .

Chemical Identifiers

The compound can be identified through various chemical notations:

  • CAS Number: 1344948-04-4

  • SMILES Notation: CC@@HO

  • InChI: InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1

  • InChIKey: QTHNHXVMPXXQSP-YFKPBYRVSA-N

Structural Representation

The 2D structure of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol reveals the spatial arrangement of atoms, with the hydroxyl group and methyl group positioned on the same carbon atom, creating the chiral center. The presence of both chlorine and fluorine atoms on adjacent positions of the phenyl ring contributes to the compound's unique electronic properties and reactivity patterns .

Physical and Chemical Properties

Physical Properties

While specific physical property data for (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol is limited in the literature, halogenated secondary alcohols of this type typically exist as colorless to pale yellow liquids or crystalline solids. The presence of the hydroxyl group confers hydrogen bonding capabilities, affecting properties such as boiling point, melting point, and solubility in various solvents.

Spectroscopic Properties

Collision cross-section (CCS) measurements provide valuable data for compound identification in mass spectrometry. The predicted CCS values for various adducts of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol are presented in Table 1 .

Table 1: Predicted Collision Cross Section Values for (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol

Adductm/zPredicted CCS (Ų)
[M+H]⁺175.03205130.9
[M+Na]⁺197.01399144.2
[M+NH₄]⁺192.05859139.7
[M+K]⁺212.98793137.7
[M-H]⁻173.01749131.7
[M+Na-2H]⁻194.99944137.5
[M]⁺174.02422133.3
[M]⁻174.02532133.3

Chemical Reactivity

The reactivity of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol is primarily determined by the hydroxyl group and the halogen substituents on the phenyl ring. The hydroxyl group can participate in typical alcohol reactions, including esterification, oxidation, and dehydration. The presence of electron-withdrawing halogens (chlorine and fluorine) influences the electron density distribution within the molecule, affecting the reactivity of both the hydroxyl group and the aromatic ring.

Synthesis Methods

Asymmetric Reduction

The most common synthesis route for (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol involves the asymmetric reduction of the corresponding ketone, (3-chloro-2-fluorophenyl)acetone. This stereoselective reduction can be achieved using chiral reducing agents to ensure the formation of the desired S-enantiomer.

Chiral Catalysts and Reagents

Several chiral reducing agents can be employed for the synthesis:

  • Borane complexes with chiral auxiliaries

  • Chiral oxazaborolidine catalysts (CBS reduction)

  • Enzyme-catalyzed reductions

In industrial settings, large-scale production typically utilizes hydrogenation techniques with chiral catalysts to optimize yield and enantiomeric purity. This approach is comparable to methods used for related halogenated alcohols such as (R)-(+)-3-chloro-1-phenylpropan-1-ol, which employs CBS asymmetric reduction or rare-earth metal catalysts (ruthenium, rhodium, iridium) .

Biological Synthesis Methods

Biocatalytic approaches offer environmentally friendly alternatives for synthesizing chiral alcohols. Similar to the enzymatic synthesis of (R)-(+)-3-chloro-1-phenylpropan-1-ol using lipase CALB , (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol could potentially be produced through:

  • Reduction using yeast or isolated oxidoreductases

  • Kinetic resolution using lipases

  • Dynamic kinetic resolution combining chemical and enzymatic steps

These biological methods potentially offer high enantioselectivity, though they may face challenges in terms of substrate tolerance, enzyme stability, and product yield .

Applications and Biological Activity

Pharmaceutical Applications

The unique structural features of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol make it a compound of interest in medicinal chemistry. The presence of both chlorine and fluorine atoms on the phenyl ring can enhance binding affinity and selectivity toward biological targets. These halogen substituents can influence:

  • Lipophilicity and membrane permeability

  • Metabolic stability

  • Binding affinity to protein targets

  • Conformational preferences

Synthetic Intermediates

Chiral secondary alcohols like (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol serve as valuable building blocks in organic synthesis. They can be transformed into various functional groups while preserving the stereochemical information. Potential applications include:

  • Precursors for pharmaceutical compounds

  • Intermediates for agrochemicals

  • Chiral auxiliaries in asymmetric synthesis

  • Components in materials science

Conformational Studies

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases are essential for assessing the enantiomeric purity of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol. These methods allow for the separation and quantification of the S and R enantiomers, which is crucial for applications requiring high stereochemical purity.

Comparison with Related Compounds

Structural Analogs

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol can be compared with other halogenated aromatic alcohols to understand structure-activity relationships. Related compounds include:

  • The R-enantiomer, (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol

  • Positional isomers with different arrangements of the halogen substituents

  • Compounds with different halogen atoms, such as bromine or iodine instead of chlorine

Functional Analogs

Comparing (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol with other chiral secondary alcohols, such as (R)-(+)-3-chloro-1-phenylpropan-1-ol , provides insights into the effects of structural modifications on properties and applications. The positioning of the halogen atoms and the nature of the alcohol functionality influence chemical reactivity, physical properties, and biological activity.

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